molecular formula C8H16Cl2O2 B12517576 1-Chloro-4-[(4-chlorobutyl)peroxy]butane CAS No. 686318-98-9

1-Chloro-4-[(4-chlorobutyl)peroxy]butane

Cat. No.: B12517576
CAS No.: 686318-98-9
M. Wt: 215.11 g/mol
InChI Key: UCAYWURUSABDOJ-UHFFFAOYSA-N
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Description

1-Chloro-4-[(4-chlorobutyl)peroxy]butane is an organic compound with the molecular formula C8H16Cl2O2 It is a chlorinated ether, characterized by the presence of both chlorine and peroxide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-[(4-chlorobutyl)peroxy]butane can be synthesized through the reaction of 1-chloro-4-chlorobutane with hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the peroxide linkage.

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors where the reactants are mixed and maintained at optimal temperatures and pressures to ensure high yield and purity. The process may also include steps for purification and separation of the desired product from by-products.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-[(4-chlorobutyl)peroxy]butane undergoes various chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of more complex oxygenated compounds.

    Reduction: Reduction of the peroxide group can yield alcohols or ethers.

    Substitution: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Chloro-4-[(4-chlorobutyl)peroxy]butane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving peroxides.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-chloro-4-[(4-chlorobutyl)peroxy]butane exerts its effects involves the interaction of its peroxide group with various molecular targets. The peroxide linkage can undergo homolytic cleavage, generating free radicals that can initiate a variety of chemical reactions. These radicals can interact with cellular components, leading to oxidative stress or other biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-chlorobutane: Similar in structure but contains a bromine atom instead of a peroxide group.

    1-Chloro-4-phenylbutane: Contains a phenyl group instead of a peroxide group.

    4,4’-Dichlorodibutyl ether: Similar ether structure but lacks the peroxide group.

Properties

CAS No.

686318-98-9

Molecular Formula

C8H16Cl2O2

Molecular Weight

215.11 g/mol

IUPAC Name

1-chloro-4-(4-chlorobutylperoxy)butane

InChI

InChI=1S/C8H16Cl2O2/c9-5-1-3-7-11-12-8-4-2-6-10/h1-8H2

InChI Key

UCAYWURUSABDOJ-UHFFFAOYSA-N

Canonical SMILES

C(CCCl)COOCCCCCl

Origin of Product

United States

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